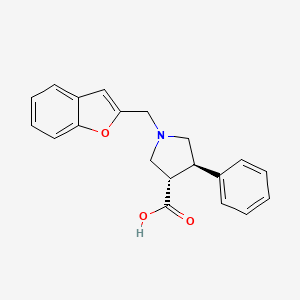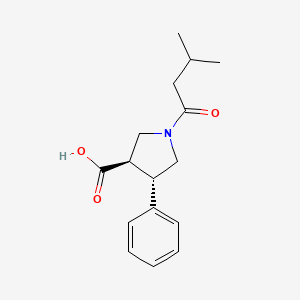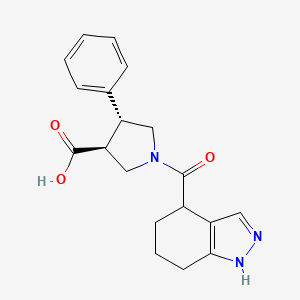
(2S)-1-(cyclopropanecarbonyl)-N-ethylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(cyclopropanecarbonyl)-N-ethylpyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. This compound is also known as CX-5461 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用機序
The mechanism of action of (2S)-1-(cyclopropanecarbonyl)-N-ethylpyrrolidine-2-carboxamide involves the inhibition of RNA polymerase I transcription. This leads to the downregulation of ribosomal RNA synthesis and the subsequent inhibition of protein synthesis in cancer cells. The selective targeting of cancer cells makes this compound a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the major advantages of (2S)-1-(cyclopropanecarbonyl)-N-ethylpyrrolidine-2-carboxamide is its selective targeting of cancer cells, which minimizes the risk of toxicity in normal cells. This compound has also demonstrated promising results in preclinical studies for the treatment of various types of cancer. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of (2S)-1-(cyclopropanecarbonyl)-N-ethylpyrrolidine-2-carboxamide. One potential direction is the optimization of the synthesis method to increase the yield and purity of the product. Another direction is the development of novel formulations to improve the solubility and bioavailability of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as neuroscience and drug discovery.
In conclusion, this compound is a promising compound with potential applications in cancer therapy. Its selective targeting of cancer cells and minimal toxicity in normal cells make it a potential candidate for cancer treatment. Further research is needed to optimize the synthesis method, improve the solubility and bioavailability of the compound, and investigate its potential applications in other fields.
合成法
The synthesis of (2S)-1-(cyclopropanecarbonyl)-N-ethylpyrrolidine-2-carboxamide involves the reaction of two key starting materials: (S)-ethyl 2-(pyrrolidin-2-yl)acetate and cyclopropanecarbonyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified by column chromatography to obtain the final compound. This synthesis method has been optimized and improved over the years to increase the yield and purity of the product.
科学的研究の応用
(2S)-1-(cyclopropanecarbonyl)-N-ethylpyrrolidine-2-carboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the growth and proliferation of cancer cells. This compound has demonstrated promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, ovarian cancer, and leukemia.
特性
IUPAC Name |
(2S)-1-(cyclopropanecarbonyl)-N-ethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-12-10(14)9-4-3-7-13(9)11(15)8-5-6-8/h8-9H,2-7H2,1H3,(H,12,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWPPGFRONZNHB-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3S)-N-cyclopropyl-2-[(1-propan-2-ylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338533.png)
![(2S)-2-[1-[1-(2,2-difluoroethyl)pyrazol-4-yl]sulfonylpiperidin-4-yl]oxolane-3-carboxylic acid](/img/structure/B7338538.png)
![4-[[(1R,2R)-2-phenylcyclopropyl]methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7338543.png)
![2-[4-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]sulfonyl]phenoxy]acetic acid](/img/structure/B7338551.png)
![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide](/img/structure/B7338554.png)
![2-[[(2S,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoropyrrolidin-2-yl]methylamino]pyridine-3-carboxylic acid](/img/structure/B7338569.png)

![(3R,5S)-3-hydroxy-5-methyl-N-[1-(1-phenylethyl)pyrazol-4-yl]piperidine-1-carboxamide](/img/structure/B7338579.png)
![(3aR,7aS)-N-[1-(1-phenylethyl)pyrazol-4-yl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxamide](/img/structure/B7338586.png)


![2-[(3S,4S)-3-(dimethylsulfamoyl)-4-(trifluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7338606.png)
![4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7338610.png)
![(2S)-N-[(4-chloro-2-methoxyphenyl)methyl]-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxamide](/img/structure/B7338618.png)
